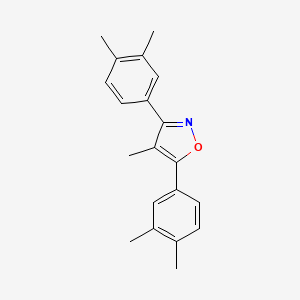
3,5-Bis(3,4-dimethylphenyl)-4-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(3,4-dimethylphenyl)-4-methylisoxazole: is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of two 3,4-dimethylphenyl groups and a methyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(3,4-dimethylphenyl)-4-methylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-dimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization using acetic anhydride or a similar reagent. The reaction conditions often require controlled temperatures and the presence of a base to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(3,4-dimethylphenyl)-4-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings or the isoxazole ring are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents), and nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,5-Bis(3,4-dimethylphenyl)-4-methylisoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the development of bioactive molecules that can modulate biological pathways.
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them valuable in drug development.
Industry: Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of 3,5-Bis(3,4-dimethylphenyl)-4-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and the structural features of the compound and its derivatives.
Comparison with Similar Compounds
3,5-Bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole: This compound is structurally similar but contains a pyrazole ring instead of an isoxazole ring.
3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate: Another similar compound with different substituents on the phenyl rings.
Uniqueness: 3,5-Bis(3,4-dimethylphenyl)-4-methylisoxazole is unique due to its specific isoxazole ring structure and the presence of two 3,4-dimethylphenyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H21NO |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethylphenyl)-4-methyl-1,2-oxazole |
InChI |
InChI=1S/C20H21NO/c1-12-6-8-17(10-14(12)3)19-16(5)20(22-21-19)18-9-7-13(2)15(4)11-18/h6-11H,1-5H3 |
InChI Key |
QBPLZJRFQLGVPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NO2)C3=CC(=C(C=C3)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10926951.png)
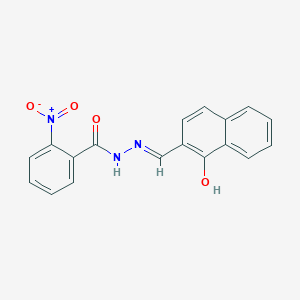
![1-benzyl-6-cyclopropyl-N-(3,4-difluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926970.png)
![1-benzyl-N-[4-(cyanomethyl)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926974.png)
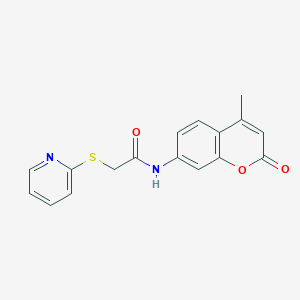
![N-[5-(dimethylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926998.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10927006.png)
![[3-(2-Fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl](piperidin-1-yl)methanone](/img/structure/B10927011.png)
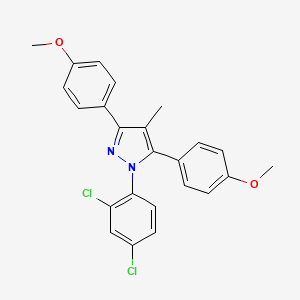
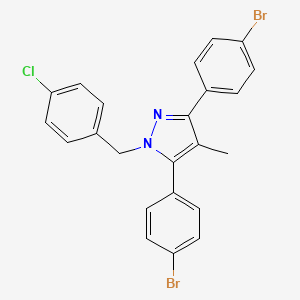
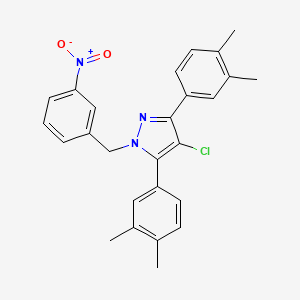
![6-cyclopropyl-N-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927021.png)
![6-cyclopropyl-1,3-dimethyl-4-{4-methyl-5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10927027.png)
